5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylic acid
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Overview
Description
5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylic acid is a complex organic compound that features both an indole and a thiophene ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications, particularly in the treatment of diseases where indole and thiophene derivatives have shown efficacy.
Mechanism of Action
The mechanism by which 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylic acid exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(aminomethyl)thiophene-2-carboxylic acid: This compound shares the thiophene ring but lacks the indole moiety.
5-(aminomethyl)-1H-indole-2-carboxylic acid: This compound contains the indole ring but not the thiophene ring.
Uniqueness
What sets 5-(5-(aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylic acid apart is the combination of both indole and thiophene rings in a single molecule. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H12N2O2S |
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Molecular Weight |
272.32 g/mol |
IUPAC Name |
5-[5-(aminomethyl)-1H-indol-2-yl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C14H12N2O2S/c15-7-8-1-2-10-9(5-8)6-11(16-10)12-3-4-13(19-12)14(17)18/h1-6,16H,7,15H2,(H,17,18) |
InChI Key |
GQPJJTVMDONISW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN)C=C(N2)C3=CC=C(S3)C(=O)O |
Origin of Product |
United States |
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